Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate
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Overview
Description
Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design . This compound, like other piperidine derivatives, is of interest for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate, typically involves cyclization reactions. One common method involves the use of phenylsilane and an iron complex as a catalyst to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and hydrogenation processes. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol .
Scientific Research Applications
Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate include other piperidine derivatives, such as:
- Piperidine
- Piperidinone
- Spiropiperidines
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which may confer unique biological activities and pharmacological properties .
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 2,4-dioxo-1-propan-2-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-6(2)11-5-4-7(12)8(9(11)13)10(14)15-3/h6,8H,4-5H2,1-3H3 |
InChI Key |
JIEVKLWMEBZVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=O)C(C1=O)C(=O)OC |
Origin of Product |
United States |
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